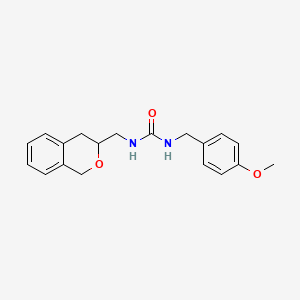![molecular formula C16H9FN2O2 B2848639 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 1638736-30-7](/img/structure/B2848639.png)
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one” is a complex organic molecule that likely contains an imidazole ring fused to a pyridine ring, which is a common structure in many bioactive molecules . The presence of a fluoro group could potentially enhance its reactivity or bioactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates have been synthesized by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a fluoro group could potentially influence its electronic structure .Scientific Research Applications
Synthesis and Anticancer Activity
Novel 7-hydroxy-8-methyl-coumarins, including derivatives of "3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one", have been synthesized and evaluated for their anticancer activity. One derivative demonstrated significant antimitotic activity, particularly sensitivity towards Non-Small Cell Lung Cancer cell lines, highlighting its potential in cancer treatment (Galayev et al., 2015).
Antimicrobial Analysis and Enzyme Assay
Derivatives of "3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one" have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. These studies include antimicrobial analysis, enzyme assays, docking studies, and toxicity studies to predict the mode of action and develop them as oral drug candidates (Tiwari et al., 2018).
Fluorescent Properties
The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives, including "3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one", have been investigated for potential applications as biomarkers and photochemical sensors. Studies on substituent effects on luminescent properties revealed enhanced fluorescence intensity, indicating utility in fluorescence-based applications (Velázquez-Olvera et al., 2012).
Bioisosteric Replacement and GABA A Modulation
"3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one" derivatives have been explored as bioisosteric replacements in the development of allosteric modulators for the GABA A receptor. This research demonstrates the compound's utility in neuropharmacology, offering insights into novel therapeutic agents for neurological disorders (Humphries et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeSterol 14-alpha demethylase (CYP51) and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell signaling.
Mode of Action
It’s synthesized by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . This synthesis process might influence its interaction with its targets.
Biochemical Pathways
The compound may affect the PI3K signaling pathway , which is often associated with tumorigenesis and progression. It might also impact the lipid metabolism pathway via its potential interaction with CYP51 .
Pharmacokinetics
The compound’s structure and synthesis process might influence its bioavailability and pharmacokinetic properties .
Result of Action
The compound might induce cell cycle arrest at the G2/M phase and cell apoptosis by inhibiting PI3Kα . These effects could potentially make it a candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHUUARIDOYNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
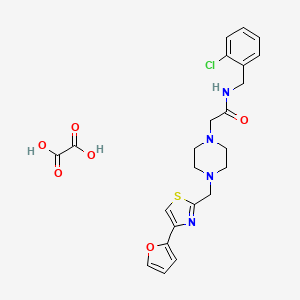
![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)
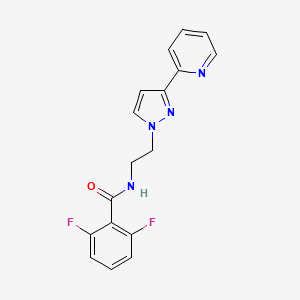
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)
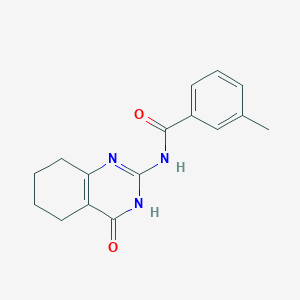
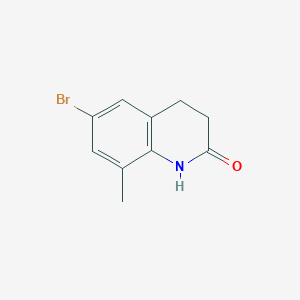
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)
